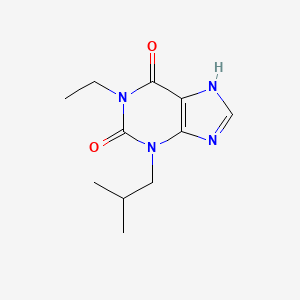
3-(6-Methylpyridin-2-yl)isoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methylpyridin-2-yl)isoquinolin-1-amine is a heterocyclic compound that features both pyridine and isoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-yl)isoquinolin-1-amine typically involves multi-step procedures. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with isoquinoline derivatives under acidic conditions, followed by reduction and amination steps . The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as palladium on carbon for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
3-(6-Methylpyridin-2-yl)isoquinolin-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(6-Methylpyridin-2-yl)isoquinolin-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
作用機序
The mechanism of action of 3-(6-Methylpyridin-2-yl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine.
Pyridine derivatives: Such as nicotinamide and pyridoxine.
Uniqueness
3-(6-Methylpyridin-2-yl)isoquinolin-1-amine is unique due to its dual presence of pyridine and isoquinoline rings, which confer distinct chemical reactivity and biological activity. This duality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings .
特性
CAS番号 |
66009-87-8 |
|---|---|
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC名 |
3-(6-methylpyridin-2-yl)isoquinolin-1-amine |
InChI |
InChI=1S/C15H13N3/c1-10-5-4-8-13(17-10)14-9-11-6-2-3-7-12(11)15(16)18-14/h2-9H,1H3,(H2,16,18) |
InChIキー |
XUCWSKLLBMCMOY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=CC3=CC=CC=C3C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)


![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
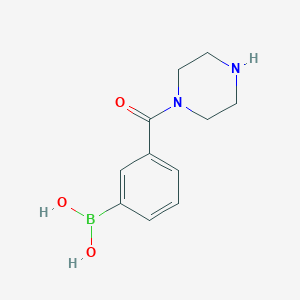
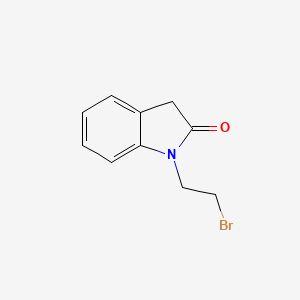
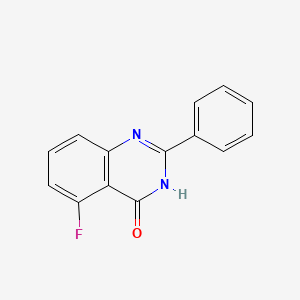
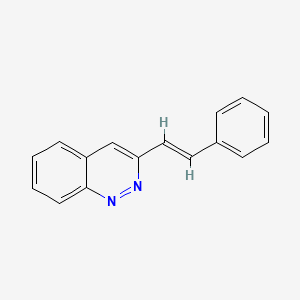
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
